molecular formula C15H10ClN3OS B5572366 3-chloro-N'-(2-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide

3-chloro-N'-(2-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide

Cat. No.: B5572366
M. Wt: 315.8 g/mol
InChI Key: HTQZYIIYSDEKEQ-GIJQJNRQSA-N
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Description

3-chloro-N'-(2-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C15H10ClN3OS and its molecular weight is 315.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.0233108 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of derivatives of 3-chloro-N'-(2-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide involves various chemical reactions that lead to the creation of novel compounds. One study outlines the synthesis of a related compound, highlighting the reaction of 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylicacidhydrazide, emphasizing the structural confirmation through elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral analysis (G. Naganagowda et al., 2014). This demonstrates the diverse synthetic pathways available for creating compounds with potential scientific applications.

Antimicrobial Applications

Several studies have investigated the antimicrobial potential of compounds derived from this compound. For instance, a study focused on synthesizing and evaluating benzo[b]thiophene acylhydrazones, including (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, against multidrug-resistant Staphylococcus aureus, showcasing its effectiveness with a minimal inhibitory concentration indicating strong antimicrobial properties (Thibaut Barbier et al., 2022).

Catalytic and Material Applications

Research into the catalytic and material applications of derivatives of this compound reveals innovative uses. One example includes the development of Cu(ii) complexes with N-rich aroylhydrazone, indicating potential in magnetism and catalytic activity towards the oxidation of xylenes under microwave irradiation, showcasing the versatility of such compounds in catalysis and material science (Manas Sutradhar et al., 2019).

Fluorescence Probe Development

The design of fluorescence probes for metal ions using derivatives of this compound highlights their potential in analytical chemistry. A study demonstrated the use of an acylhydrazone derivative as a highly sensitive and selective fluorescence probe for Al3+, leveraging the unique properties of these compounds for detecting and measuring specific ions in complex mixtures (Yujiao Liu et al., 2017).

Properties

IUPAC Name

3-chloro-N-[(E)-pyridin-2-ylmethylideneamino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-13-11-6-1-2-7-12(11)21-14(13)15(20)19-18-9-10-5-3-4-8-17-10/h1-9H,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQZYIIYSDEKEQ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN=CC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N/N=C/C3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.